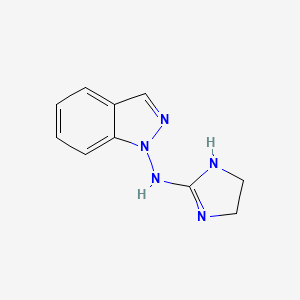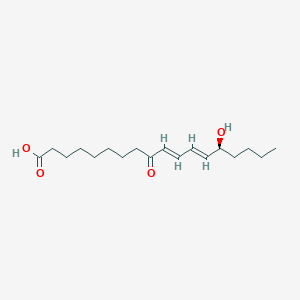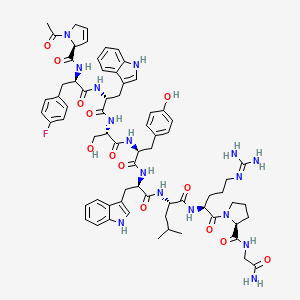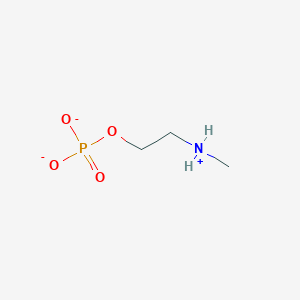
N-methylethanolaminium phosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylethanolaminium phosphate(1-) is conjugate base of N-methylethanolamine phosphate having an anionic phosphate group and a protonated amino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-methylethanolamine phosphate.
Scientific Research Applications
Oligonucleotide Synthesis N-methylethanolaminium phosphate(1-) and its derivatives have been utilized in the synthesis of DNA fragments. This process is essential in controlled pore glass polymer support for automated DNA synthesis. The active monomers from these compounds are favored for their stability in solution and their ability to undergo a simple one-step cleavage and deprotection process (Sinha, Biernat, McManus, & Köster, 1984).
Synthesis of N-Methyl- and N-Alkylamines The compound is part of a broader group of chemicals used in the synthesis of N-methyl- and N-alkylamines. These are key components in life-science molecules and play vital roles in regulating their activities. The development of cost-effective methods using these compounds is of significant scientific interest (Senthamarai et al., 2018).
Calcium Phosphate Synthesis In a hydrothermal process, N-methylethanolaminium phosphate(1-) is used for the synthesis of various forms of calcium phosphates, crucial in bone tissue engineering. The compound serves as a crystal growth modifier and an alkaline source, aiding in the selective synthesis of different phosphate forms like monetite and hydroxyapatite (Suchanek, Bartkowiak, Perzanowski, & Marszałek, 2018).
Lithium-Ion Battery Optimization Research on lithium-ion batteries for plug-in hybrid electric vehicles has shown that it's environmentally preferable to use water as a solvent instead of N-methyl-2-pyrrolidone in the slurry for casting the cathode and anode, pointing to the relevance of studying various N-methyl compounds in environmental impact reduction (Zackrisson, Avellán, & Orlenius, 2010).
Agricultural Fertilizer Development The compound has been studied for its potential use in the development of new nitrification inhibitors for agriculture and horticulture. These inhibitors, such as DMPP, are important for reducing NO3– leaching and improving crop yields, indicating a potential area of application for similar compounds (Zerulla et al., 2001).
Textile Dye Removal Studies have explored the use of natural phosphates, including derivatives of N-methylethanolaminium phosphate, for removing textile dyes from aqueous solutions. The effectiveness of these compounds in adsorbing certain dyes highlights their potential in environmental applications (Barka et al., 2009).
High-Energy Laser Applications Nd-doped phosphate glasses, which may include similar compounds, are utilized in high-energy and high-peak-power laser applications, such as in fusion energy research. The specific properties of these glasses are crucial in these advanced technological applications (Campbell & Suratwala, 2000).
Development of Controlled-Release Fertilizers The compound is involved in the synthesis of controlled-release fertilizers, aiming to improve fertilizer use efficiency and minimize environmental impact. These studies are significant in developing eco-friendly and economical agricultural products (Xie, Liu, Ni, & Wang, 2012).
properties
Product Name |
N-methylethanolaminium phosphate(1-) |
|---|---|
Molecular Formula |
C3H9NO4P- |
Molecular Weight |
154.08 g/mol |
IUPAC Name |
2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)/p-1 |
InChI Key |
HZDCAHRLLXEQFY-UHFFFAOYSA-M |
Canonical SMILES |
C[NH2+]CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



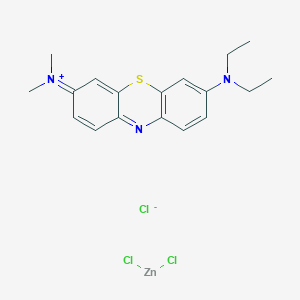
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)
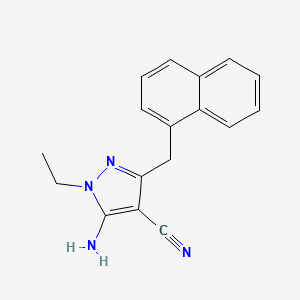

![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)

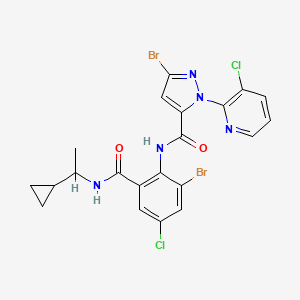
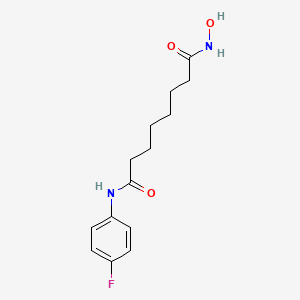
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)

